Cas no 942011-19-0 (2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide)

2-{(4-Chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a thiazole core substituted with a 4-chlorophenyl urea moiety and a phenethyl carboxamide group, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound's design incorporates both aromatic and heterocyclic components, which may enhance binding affinity and selectivity toward biological targets. Its well-defined molecular architecture allows for precise structure-activity relationship studies. This compound is primarily of interest in preclinical research for its potential in modulating enzymatic pathways or protein-protein interactions. Suitable for laboratory use, it should be handled under controlled conditions due to its specialized nature.
2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide structure
942011-19-0 structure
Product name:2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
CAS No:942011-19-0
MF:C20H19ClN4O2S
MW:414.908461809158
CID:6005578
PubChem ID:16897600

2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
    • 2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
    • 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide
    • AKOS024640311
    • 942011-19-0
    • F2333-0626
    • 2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
    • Inchi: 1S/C20H19ClN4O2S/c1-13-17(18(26)22-12-11-14-5-3-2-4-6-14)28-20(23-13)25-19(27)24-16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,26)(H2,23,24,25,27)
    • InChI Key: DJNIZWZRNWOUOH-UHFFFAOYSA-N
    • SMILES: S1C(C(NCCC2=CC=CC=C2)=O)=C(C)N=C1NC(=O)NC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 414.0917247g/mol
  • Monoisotopic Mass: 414.0917247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 111Ų

2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2333-0626-25mg
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2333-0626-2mg
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2333-0626-4mg
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2333-0626-15mg
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2333-0626-40mg
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2333-0626-1mg
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2333-0626-5mg
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2333-0626-2μmol
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2333-0626-5μmol
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2333-0626-10μmol
2-{[(4-chlorophenyl)carbamoyl]amino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
942011-19-0 90%+
10μl
$69.0 2023-05-16

Additional information on 2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

Comprehensive Overview of 2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide (CAS No. 942011-19-0)

2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide (CAS No. 942011-19-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the thiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both carbamoylamino and carboxamide functional groups in its structure makes it a promising candidate for drug development, particularly in targeting specific enzymatic pathways.

In recent years, the scientific community has shown increasing interest in thiazole derivatives, driven by their role in medicinal chemistry. Researchers are actively exploring the potential of 942011-19-0 in addressing contemporary health challenges, such as antimicrobial resistance and chronic inflammatory conditions. The compound's ability to interact with biological targets, such as kinases and receptors, has positioned it as a subject of extensive structure-activity relationship (SAR) studies. These studies aim to optimize its efficacy and selectivity for therapeutic applications.

The synthesis of 2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves multi-step organic reactions, including condensation and cyclization processes. Its molecular formula and weight are critical parameters for analytical characterization, often determined using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods ensure the purity and consistency of the compound, which is essential for reproducible research outcomes.

One of the trending topics in the context of 942011-19-0 is its potential role in precision medicine. With the rise of personalized healthcare, compounds like this are being investigated for their ability to modulate specific biological pathways with minimal off-target effects. For instance, its thiazole core has been linked to interactions with G-protein-coupled receptors (GPCRs), which are pivotal in signal transduction and drug targeting. This aligns with the growing demand for next-generation therapeutics that offer higher specificity and fewer side effects.

Another area of interest is the compound's potential application in neurodegenerative disease research. Recent studies suggest that thiazole-based molecules may exhibit neuroprotective properties, making CAS No. 942011-19-0 a candidate for further exploration in conditions like Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier (BBB) is a key focus, as this property is crucial for central nervous system (CNS) drug development.

From an industrial perspective, the scalability of synthesizing 2-{(4-chlorophenyl)carbamoylamino}-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a topic of discussion among chemists and manufacturers. Optimizing reaction conditions to achieve high yields while minimizing environmental impact is a priority, reflecting the broader shift toward green chemistry practices. This aligns with the increasing emphasis on sustainable pharmaceutical production in response to global environmental concerns.

In summary, 942011-19-0 represents a compelling example of how specialized organic compounds can bridge the gap between academic research and real-world applications. Its structural complexity and functional versatility make it a valuable subject for ongoing studies in drug discovery, biochemical assays, and therapeutic innovation. As research progresses, this compound may well emerge as a cornerstone in the development of novel treatments for some of today's most pressing medical challenges.

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